molecular formula C21H20N2O3S B3503838 N-(2-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide

N-(2-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide

Cat. No.: B3503838
M. Wt: 380.5 g/mol
InChI Key: YCLYWWBNCQGCMD-UHFFFAOYSA-N
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Description

“N-(2-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide” is a complex organic compound. It contains an amide group (-CONH2), a phenylsulfonyl group (Ph-SO2-), and an ethylphenyl group (C6H4-C2H5). The exact properties and applications of this specific compound would depend on its precise molecular structure .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve reactions similar to those used in the synthesis of secondary amides . For example, a method for synthesizing secondary amides involves using easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. Unfortunately, without specific data or a detailed analysis, it’s difficult to provide an accurate description of its molecular structure .


Chemical Reactions Analysis

This compound, like other amides, could potentially undergo various chemical reactions. For instance, it might participate in electrophilic aromatic substitution reactions or Hofmann rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in pharmaceutical applications, the mechanism of action often involves interaction with biological targets .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. Amides can react with azo and diazo compounds to generate toxic gases . Therefore, it’s important to handle this compound in a controlled environment and use appropriate personal protective equipment .

Future Directions

The future research directions would depend on the potential applications of this compound. For instance, if it shows promise in pharmaceutical applications, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety profile .

Properties

IUPAC Name

4-(benzenesulfonamido)-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-16-8-6-7-11-20(16)22-21(24)17-12-14-18(15-13-17)23-27(25,26)19-9-4-3-5-10-19/h3-15,23H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLYWWBNCQGCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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